Hexafluorodisiloxane

説明

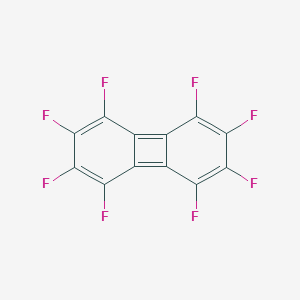

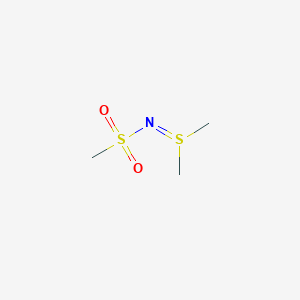

Hexafluorodisiloxane is a chemical compound with the molecular formula F6OSi2 . It is a compound composed of fluorine, silicon, and oxygen .

Synthesis Analysis

The synthesis of Hexafluorodisiloxane has been studied in the context of the reduction of hexafluorodisiloxane by calcium hydride in the synthesis of silane from silicon tetrafluoride . This reaction is not decisive for oxygen contamination of silane .

Molecular Structure Analysis

The molecular structure of Hexafluorodisiloxane is represented by the formula F6OSi2. It has an average mass of 186.161 Da and a monoisotopic mass of 185.939178 Da .

Chemical Reactions Analysis

In the etching of silicon with sulfuric-acid-rich mixtures, Trifluorosilane and Hexafluorodisiloxane were identified as additional reaction products . Thermodynamic calculations and direct reactions of F3SiH with the etching solution support an intermediate oxidation of trifluorosilane and the formation of hexafluorodisiloxane .

Physical And Chemical Properties Analysis

Hexafluorodisiloxane has a density of 1.3±0.1 g/cm3. Its index of refraction is 1.253, and it has a molar refractivity of 22.2±0.3 cm3. It has one H bond acceptor, zero H bond donors, and two freely rotating bonds .

科学的研究の応用

Vibrational Spectra and Molecular Structure Analysis : Hexafluorodisiloxane's structure was optimized using various levels of theory, revealing significant changes in the SiOSi angle equilibrium during SiF3 group rotation. This study provided insights into unusual features in the vibrational spectra of hexahalodisiloxanes (Ignatyev & Sundius, 1995).

Toxicological Impact Studies : A related compound, Hexafluoropropylene oxide dimer acid, was examined for potential toxic effects. This study highlighted the need for further research into the mechanisms and effects of per- and polyfluoroalkyl substances (PFAS), which include hexafluorodisiloxane-related compounds (Conley et al., 2019).

NMR Spectroscopy Applications : Fluorine NMR spectra of hexafluorodisiloxane provided insights into 19F–19F and 29Si–19F spin coupling constants, contributing to a better understanding of the molecular structure of such compounds (Johannesen, Farrar, Brinckman, & Coyle, 1966).

Environmental and Industrial Applications : The compound's relevance to fluorocarbon industries and its role in industrial processes, such as uranium isotope separation, were discussed, emphasizing its commercial importance and potential in various industrial applications (Weinstock, 1964).

Electrochemical Oxidation for Water Treatment : Electrochemical oxidation of Hexafluoropropylene oxide dimer acid, a related compound, was investigated as a potential method for treating contaminated water. This study provided insights into environmentally sustainable approaches for handling PFAS contaminants (Pica et al., 2019).

Exposure and Health Impact Analysis : The presence and effects of various PFAS, including hexafluorodisiloxane-related compounds, in the general population were examined, providing critical data on environmental exposure and potential health impacts (Calafat et al., 2007).

Hydrolysis Products Study : A study focused on the hydrolysis of silicon tetrafluoride, a related compound, identified hexafluorodisiloxane as a hydrolysis product, thus contributing to the understanding of chemical reactions involving fluorine-containing compounds (Sennikov et al., 1999).

特性

IUPAC Name |

trifluoro(trifluorosilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6OSi2/c1-8(2,3)7-9(4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBIYISMVFAYHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O([Si](F)(F)F)[Si](F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90631362 | |

| Record name | Hexafluorodisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexafluorodisiloxane | |

CAS RN |

14515-39-0 | |

| Record name | Hexafluorodisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B79622.png)